molecular formula C11H11Cl2NO3 B5646739 5-[(2,3-dichlorophenyl)amino]-5-oxopentanoic acid

5-[(2,3-dichlorophenyl)amino]-5-oxopentanoic acid

Cat. No. B5646739
M. Wt: 276.11 g/mol
InChI Key: YUOWKBFPGBCBAU-UHFFFAOYSA-N
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Description

5-[(2,3-dichlorophenyl)amino]-5-oxopentanoic acid is a chemical compound with specific structural and chemical properties. Its synthesis and characteristics are of interest in various scientific fields.

Synthesis Analysis

  • Synthesis Techniques : The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, was achieved from levulinic acid through a process involving esterification and bromination, yielding methyl 5- or 3-bromolevulinates. This process, involving potassium phthalimide and DMF followed by acidolysis, achieved an overall yield of 44% (Lin Yuan, 2006).

Molecular Structure Analysis

  • Crystal Structure : The compound (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, which shares structural similarities, was synthesized and its crystal structure analyzed using X-ray crystallography, NMR, MS, and IR techniques (Dong Heng-shan et al., 2005).

Chemical Reactions and Properties

  • Reactivity and Formation : Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was explored through the electroreduction of methyl 5-nitro-4-oxopentanate, revealing insights into the reactivity and formation of similar compounds under various conditions (A. Konarev et al., 2007).

Physical Properties Analysis

  • Spectroscopic Properties : The FTIR spectroelectrochemistry of W(CO)5 complexes of similar compounds was studied, highlighting the spectral characteristics and physical properties (K. Kowalski et al., 2009).

Chemical Properties Analysis

  • Structural and Electronic Properties : A study compared the observed and DFT calculations on the structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, emphasizing the chemical properties and molecular interactions (Nagaraju Kerru et al., 2019).

properties

IUPAC Name

5-(2,3-dichloroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c12-7-3-1-4-8(11(7)13)14-9(15)5-2-6-10(16)17/h1,3-4H,2,5-6H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOWKBFPGBCBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dichloroglutaranilic acid

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